(3Z)-5-fluoro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3Z)-5-fluoro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-fluoro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Final Coupling Reaction: The final step involves coupling the fluorinated and methoxylated intermediates to form the desired compound. This can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3Z)-5-fluoro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form alcohols or amines.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Functionalized derivatives with various substituents
Scientific Research Applications
(3Z)-5-fluoro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s fluorinated and methoxylated structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Research: It can be used as a probe or tool compound to study biological pathways and mechanisms, particularly those involving fluorinated and methoxylated moieties.
Industrial Applications: The compound may find use in the synthesis of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (3Z)-5-fluoro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes or Receptors: The fluorine atoms and methoxy groups can enhance binding affinity and specificity to certain enzymes or receptors, modulating their activity.
Inhibition or Activation of Pathways: The compound can inhibit or activate specific biochemical pathways, leading to desired therapeutic or biological effects.
Modulation of Cellular Processes: It may influence cellular processes such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Difluorophenyl isocyanate
- tert-Butylamine
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
Uniqueness
(3Z)-5-fluoro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one is unique due to its specific combination of fluorine atoms and methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3Z)-5-fluoro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2NO3/c1-23-16-7-10(19)2-4-11(16)15(21)8-13-12-6-9(18)3-5-14(12)20-17(13)22/h2-8H,1H3,(H,20,22)/b13-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QORSGTJOBNHOEI-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C(=O)C=C2C3=C(C=CC(=C3)F)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)F)C(=O)/C=C\2/C3=C(C=CC(=C3)F)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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